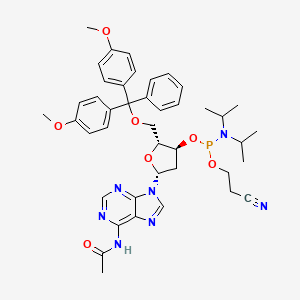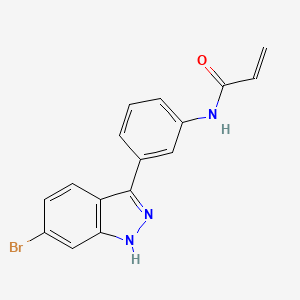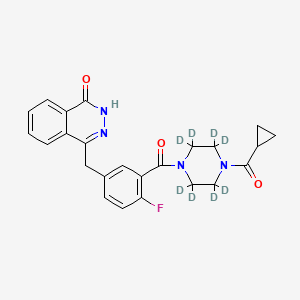
Rafoxanide-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rafoxanide 13C6 is a labeled version of Rafoxanide, a salicylanilide compound used primarily as an antiparasitic agent. It is specifically designed for use in analytical and research applications, where the isotopic labeling with carbon-13 (13C6) allows for precise tracking and analysis in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rafoxanide 13C6 involves the incorporation of carbon-13 into the benzoyl ring of Rafoxanide. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 13C-labeled benzoyl chloride.
Formation of Intermediate: The labeled benzoyl chloride reacts with 3-chloro-4-(4-chlorophenoxy)aniline to form an intermediate.
Final Product: The intermediate undergoes further reactions with iodine and other reagents to yield Rafoxanide 13C6.
Industrial Production Methods
Industrial production of Rafoxanide 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Rafoxanide 13C6 undergoes various chemical reactions, including:
Oxidation: Rafoxanide 13C6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Rafoxanide 13C6 into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Rafoxanide 13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Rafoxanide in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Rafoxanide.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
Mechanism of Action
Rafoxanide 13C6 exerts its effects primarily through its action as an anthelmintic agent. It targets specific enzymes and pathways in parasites, leading to their death. The compound induces endoplasmic reticulum stress and activates the unfolded protein response, which can lead to apoptosis in certain cells. This mechanism is particularly relevant in its potential use against non-small cell lung cancer .
Comparison with Similar Compounds
Similar Compounds
Closantel: Another salicylanilide with similar antiparasitic properties.
Fenbendazole: A benzimidazole compound used as an anthelmintic.
Albendazole: Another benzimidazole with broad-spectrum antiparasitic activity
Uniqueness
Rafoxanide 13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Properties
Molecular Formula |
C19H11Cl2I2NO3 |
|---|---|
Molecular Weight |
631.96 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1 |
InChI Key |
NEMNPWINWMHUMR-QBPDDYRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)




![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)

